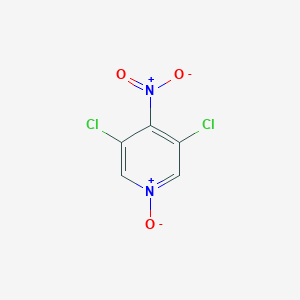

3,5-二氯-4-硝基吡啶-N-氧化物

描述

3,5-Dichloro-4-nitropyridine N-oxide is a chemical compound with the molecular formula C5H2Cl2N2O3 . It is also known by other names such as 3,5-Dichloro-4-nitropyridine 1-oxide and 3,5-dichloro-4-nitro-1-oxidopyridin-1-ium .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-nitropyridine N-oxide consists of 5 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 207.9442473 g/mol .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

3,5-Dichloro-4-nitropyridine N-oxide has a molecular weight of 208.98700 g/mol . It has a density of 1.79 g/cm3 . The boiling point is 451.2ºC at 760 mmHg . The flash point is 226.7ºC .科学研究应用

Pharmaceutical Intermediates

3,5-Dichloro-4-nitropyridine N-oxide: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactive nitro and N-oxide groups make it a valuable precursor in constructing complex molecules, particularly in the development of anti-inflammatory, antipyretic, and analgesic medications .

Agrochemical Synthesis

This compound serves as a key intermediate in the production of agrochemicals. Its derivatives are instrumental in creating herbicides and pesticides that target specific pests without harming crops or the environment .

Dye Manufacturing

In the dye industry, 3,5-Dichloro-4-nitropyridine N-oxide is used to synthesize dyes with specific properties, such as resistance to fading under light and various chemical exposures. It contributes to the stability and intensity of the dye .

Material Science

The compound’s structural properties are explored in material science, particularly in the creation of novel materials with desirable thermal and optical characteristics. It’s used in the development of organic single crystals for nonlinear optical (NLO) applications, which are essential for optical limiting and high-power laser applications .

Energetic Materials Research

Researchers utilize 3,5-Dichloro-4-nitropyridine N-oxide in the synthesis of energetic materials. These materials are designed to release energy rapidly and are used in propellants, explosives, and pyrotechnics. The compound’s nitro groups contribute to the high energy density of these materials .

Chemical Research and Development

In chemical R&D, this compound is a versatile building block for synthesizing various organic molecules. Its reactivity allows for the introduction of different functional groups, enabling the design of molecules with specific properties for research purposes .

Nonlinear Optical Investigations

3,5-Dichloro-4-nitropyridine N-oxide: is investigated for its potential use in nonlinear optical investigations. Its properties may contribute to the development of materials that can modulate light in response to an applied electric field, which is crucial for the advancement of optical communication technologies .

Medicinal Chemistry

In medicinal chemistry, the compound is used to create molecules that can interact with biological systems. It’s particularly useful in the synthesis of compounds that may have therapeutic applications in treating diseases like cancer, diabetes, and viral infections .

作用机制

Target of Action

This compound is mainly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Mode of Action

Nitropyridines, a class of compounds to which this compound belongs, are known to undergo reactions with n2o5 in an organic solvent to give the n-nitropyridinium ion .

Pharmacokinetics

It has been predicted that this compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It is also predicted to be a CYP1A2 inhibitor .

Result of Action

As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, its effects would largely depend on the final compounds it is used to produce .

Action Environment

It is a yellow to orange solid that is insoluble in water and has a melting point in the range of 135-137 degrees celsius .

属性

IUPAC Name |

3,5-dichloro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGMWLJJEXNVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1[O-])Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441051 | |

| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-nitropyridine N-oxide | |

CAS RN |

18344-58-6 | |

| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

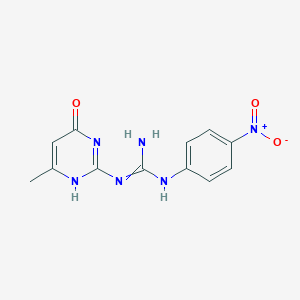

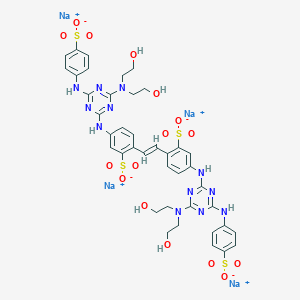

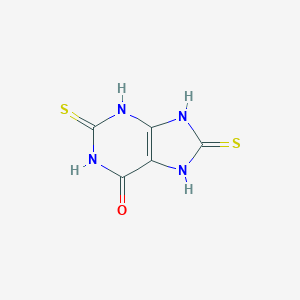

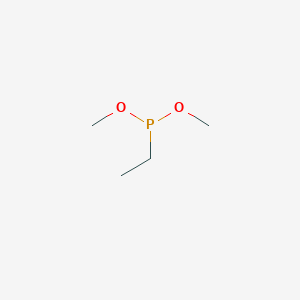

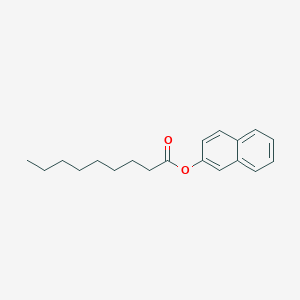

Feasible Synthetic Routes

Q & A

Q1: How does the reactivity of 3,5-dichloro-4-nitropyridine N-oxide differ from its fluorinated analog, 3,5-difluoro-4-nitropyridine N-oxide, when reacting with ammonia?

A1: The research reveals a fascinating difference in reactivity between 3,5-dichloro-4-nitropyridine N-oxide and 3,5-difluoro-4-nitropyridine N-oxide when reacted with ammonia. [] The chlorinated compound, 3,5-dichloro-4-nitropyridine N-oxide, exhibits exclusive displacement of the nitro group upon reaction with ammonia. [] Conversely, its fluorinated counterpart, 3,5-difluoro-4-nitropyridine N-oxide, demonstrates exclusive displacement of fluorine under the same conditions. [] This observation highlights a distinct order of mobility within this system: F > NO₂ > Cl. [] This order aligns with established data and emphasizes the influence of halogen substituents on the reactivity of pyridine N-oxides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)